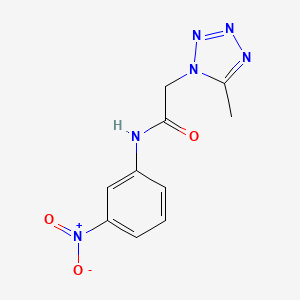![molecular formula C19H13NO2S B5614826 3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)
3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the phenylsulfanyl group adds to its unique chemical properties and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the reaction of 2-aminophenol with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the oxazepine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazepine ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of 3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.
Dibenzo[b,e][1,4]oxazepin-11(5H)-one: Another member of the oxazepine family with a different ring structure.
Uniqueness
The presence of the phenylsulfanyl group in 3-(phenylsulfanyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity
Eigenschaften
IUPAC Name |
9-phenylsulfanyl-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S/c21-19-15-11-10-14(23-13-6-2-1-3-7-13)12-18(15)22-17-9-5-4-8-16(17)20-19/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXVXLNGDXZNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5614745.png)
![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylbenzamide](/img/structure/B5614749.png)



![5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE](/img/structure/B5614782.png)
![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5614787.png)
![(3R*,4R*)-1-[(5-cyclopentyl-2-thienyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5614792.png)
![1-{4-[(6-BROMOQUINAZOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE](/img/structure/B5614795.png)

![(4-Methyl-quinazolin-2-yl)-[5-(tetrahydro-furan-2-ylmethyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine](/img/structure/B5614808.png)


![[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B5614834.png)
